molecular formula C22H19FN4O2S2 B269930 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No. B269930
M. Wt: 454.5 g/mol
InChI Key: RIWBUXWOVAQFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolone derivatives and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide in lab experiments is its potent anti-inflammatory and anticancer activities. However, one of the limitations is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide. One potential direction is the investigation of its use in combination with other drugs for the treatment of various diseases. Another direction is the exploration of its potential use in the development of novel therapeutics for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves the condensation of 2-acetyl-1,5-dimethyl-3-phenylpyrazol-4-one with 4-(4-fluorophenyl)-2-thioxo-1,3-thiazole-5-carboxylic acid followed by the reaction with chloroacetyl chloride.

Scientific Research Applications

This compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C22H19FN4O2S2

Molecular Weight

454.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H19FN4O2S2/c1-14-20(21(29)27(26(14)2)17-6-4-3-5-7-17)25-19(28)13-31-22-24-18(12-30-22)15-8-10-16(23)11-9-15/h3-12H,13H2,1-2H3,(H,25,28)

InChI Key

RIWBUXWOVAQFGU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.